6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione family, characterized by a bicyclic scaffold fused with pyrimidine and pyrrole rings.
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-14-12-10(8-18(14)7-9-3-1-5-21-9)16-15(20)17-13(12)11-4-2-6-22-11/h1-6,13H,7-8H2,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDMKHCWULQJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C15H13N3O3S
- Molecular Weight : 315.35 g/mol
- IUPAC Name : 6-(furan-2-ylmethyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate furan and thiophene moieties into a pyrrolopyrimidine scaffold. The methods employed often utilize various catalysts and solvents to enhance yield and purity.
Biological Activity Overview
The biological activities of this compound are primarily associated with its interactions with cellular targets and pathways. Research has indicated several potential pharmacological effects:
- Antitumor Activity : Preliminary studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The compound's structure suggests it may inhibit key enzymes involved in tumor growth.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to enhance this activity through membrane disruption.
- Enzyme Inhibition : Certain studies indicate that this compound may act as an inhibitor of specific enzymes related to metabolic pathways in cancer cells, thus providing a potential therapeutic avenue for treatment.
Case Study 1: Antitumor Efficacy
A study published in PubMed evaluated the efficacy of pyrrolo[3,4-d]pyrimidine derivatives against human tumor cells. The results indicated that compounds similar to this compound exhibited nanomolar potency against KB and IGROV1 cell lines. Notably, the selectivity for folate receptors was highlighted as a significant mechanism of action .
Case Study 2: Antimicrobial Activity
In a separate investigation focused on antimicrobial properties, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with similar structural features showed effective inhibition of bacterial growth .
Data Table: Summary of Biological Activities
Scientific Research Applications
6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that is considered a useful research compound with a molecular formula of and a molecular weight of 315.35 g/mol.
This compound has potential biological activities associated with its interactions with cellular targets and pathways. Research has indicated several potential pharmacological effects such as:
- Antitumor Activity Preliminary studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The compound's structure suggests it may inhibit key enzymes involved in tumor growth.
- Antimicrobial Properties Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to enhance this activity through membrane disruption.
- Enzyme Inhibition Certain studies indicate that this compound may act as an inhibitor of specific enzymes related to metabolic pathways in cancer cells, thus providing a potential therapeutic avenue for treatment.
Antitumor Efficacy
A study published in PubMed evaluated the efficacy of pyrrolo[3,4-d]pyrimidine derivatives against human tumor cells. The results indicated that compounds similar to this compound exhibited nanomolar potency against KB and IGROV1 cell lines. Selectivity for folate receptors was highlighted as a significant mechanism of action.
Antimicrobial Activity
In a separate investigation focused on antimicrobial properties, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with similar structural features showed effective inhibition of bacterial growth.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents at positions 4 and 6 significantly alter molecular weight, melting points, and solubility. Below is a comparative table based on the evidence:
Key Observations :
- Hydroxy/Methoxy Groups : Compound 4j (hydroxyphenyl/methoxyphenyl) exhibits a higher melting point (~220°C) compared to 14c (160–162°C), likely due to hydrogen bonding from the hydroxyl group .
- Thiophene vs. Furan : Thiophene-containing compounds (e.g., 12a , 14c ) show distinct ¹³C NMR shifts (δ 127.5–140.5 for thiophene carbons) and IR carbonyl peaks near 1710–1799 cm⁻¹, consistent with electron-withdrawing sulfur effects . Furan derivatives (e.g., the target compound) may display similar C=O stretches but altered solubility due to oxygen’s electronegativity.
- Synthetic Yields : Trimethoxyphenyl-substituted 14c (82% yield) and 4j (87% yield) demonstrate high efficiency in cyclocondensation reactions, suggesting that electron-rich aromatic groups favor reaction completion .
Structural and Functional Group Variations
Position 4 Modifications:
- Phenyl/Substituted Phenyl (4j , 12a ): Hydroxyl or methoxy groups improve water solubility but may reduce membrane permeability .
Position 6 Modifications:
- Allyl/Chlorophenyl (–7): Aliphatic chains (e.g., allyl in CAS 455949-77-6) lower molecular rigidity, affecting crystallinity and melting points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
